N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activities
Research has demonstrated the synthesis of novel carboxamides based on the pyrazolobenzothiazine ring system, showing that many of these compounds possess moderate to significant radical scavenging activity. These findings suggest potential for the development of antioxidants through modification or derivatization of the existing compounds to design more potent biologically active molecules (Ahmad et al., 2012).
Antibacterial Agents
Novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide have been designed, synthesized, and evaluated for their promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds also exhibit antibacterial activity at non-cytotoxic concentrations, indicating their potential as safe antibacterial agents (Palkar et al., 2017).
Antimicrobial Activity
Several studies have developed new heterocyclic compounds incorporating pyrazole and thiazole moieties, which have been evaluated as antimicrobial agents against various strains. Some of these compounds exhibited promising activities, highlighting their potential as novel antimicrobial agents (Bondock et al., 2008).
Anti-Inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone have shown significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity. These findings suggest their potential as novel anti-inflammatory and analgesic agents, with specific compounds demonstrating high COX-2 selectivity indices and comparable efficacy to standard drugs (Abu‐Hashem et al., 2020).
Antitumor and Anticancer Activities
Research into the synthesis of novel pyrimidiopyrazole derivatives has revealed outstanding in vitro antitumor activity against specific cancer cell lines. Molecular docking studies have further supported these findings, indicating the potential for these compounds in cancer therapy (Fahim et al., 2019).
Fluorescence and Biological Activities
The synthesis of novel N-substituted 2-pyridylbenzothiazole derivatives has been achieved, with these compounds exhibiting remarkable fluorescence properties and antimicrobial activities. This suggests their potential use in biological imaging and as antimicrobial agents (Azzam et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against this enzyme, making it a promising candidate for anti-tubercular therapy .
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the function of DprE1, thereby disrupting the synthesis of the cell wall of Mycobacterium tuberculosis . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
Upon inhibiting DprE1, the compound disrupts the arabinogalactan biosynthesis pathway, which is crucial for the formation of the mycobacterial cell wall This disruption affects the integrity of the cell wall, leading to the death of the bacteria
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth due to the disruption of its cell wall biosynthesis . This leads to the death of the bacteria, thereby exerting an anti-tubercular effect. The specific molecular and cellular effects of the compound’s action are still being studied.
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-8-6-12(19-20(8)3)14(22)18-15-17-11-5-4-10(16-9(2)21)7-13(11)23-15/h4-7H,1-3H3,(H,16,21)(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFJZGQJROFBQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.